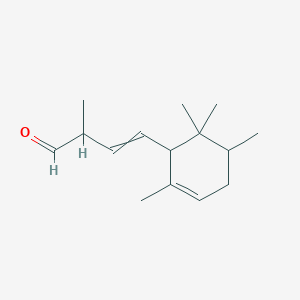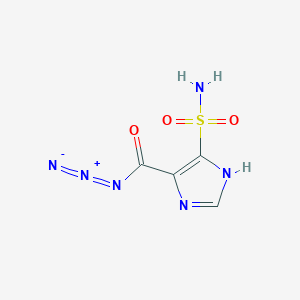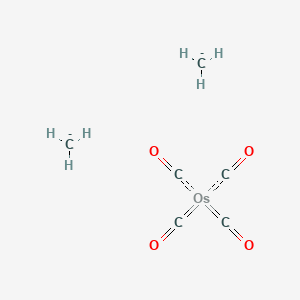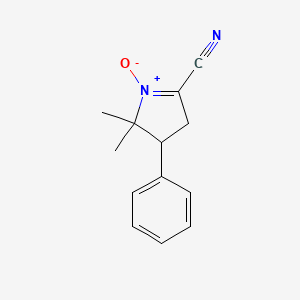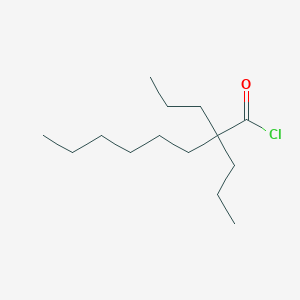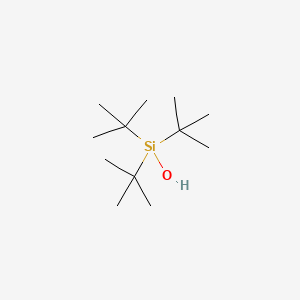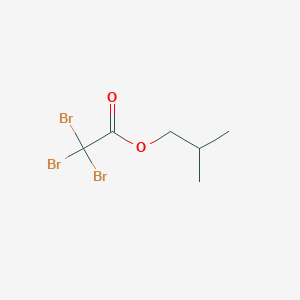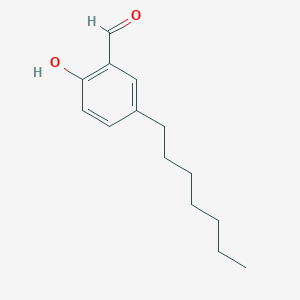
5-Heptyl-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptyl-2-hydroxybenzaldehyde: is an organic compound belonging to the class of hydroxybenzaldehydes It is characterized by a heptyl group attached to the benzene ring at the fifth position and a hydroxyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-hydroxybenzaldehyde typically involves the formylation of a phenol derivative. One common method is the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide. This reaction introduces a formyl group ortho to the hydroxyl group, resulting in the formation of 2-hydroxybenzaldehyde. The heptyl group can then be introduced via Friedel-Crafts alkylation using heptyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Heptyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for ether formation or acyl chlorides for ester formation.
Major Products:
Oxidation: 5-Heptyl-2-hydroxybenzoic acid.
Reduction: 5-Heptyl-2-hydroxybenzyl alcohol.
Substitution: 5-Heptyl-2-methoxybenzaldehyde (ether) or 5-Heptyl-2-acetoxybenzaldehyde (ester).
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Heptyl-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving aldehydes and phenolic compounds.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Heptyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzaldehyde (Salicylaldehyde): Lacks the heptyl group, making it less hydrophobic and potentially less effective in certain applications.
5-Methyl-2-hydroxybenzaldehyde: Contains a methyl group instead of a heptyl group, resulting in different chemical and physical properties.
5-tert-Butyl-2-hydroxybenzaldehyde: Features a bulky tert-butyl group, which can influence its reactivity and interactions with other molecules.
Uniqueness: 5-Heptyl-2-hydroxybenzaldehyde stands out due to its long heptyl chain, which imparts unique hydrophobic characteristics This property can enhance its solubility in non-polar solvents and its ability to interact with hydrophobic regions of biological molecules
Eigenschaften
CAS-Nummer |
59661-87-9 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
5-heptyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-8-9-14(16)13(10-12)11-15/h8-11,16H,2-7H2,1H3 |
InChI-Schlüssel |
FYUJLFRLDGSXBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC(=C(C=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
